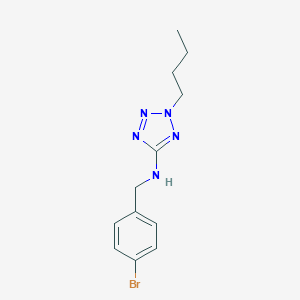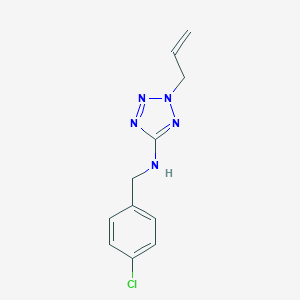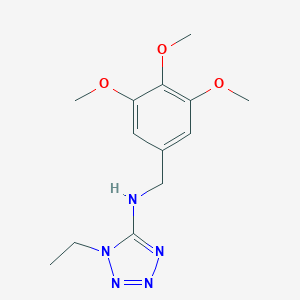
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as D609, is a small molecule inhibitor that has been widely used in scientific research applications. It was first synthesized in the 1980s and has since been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its inhibition of PC-PLC activity. PC-PLC is involved in the breakdown of phosphatidylcholine, a major component of cell membranes. By inhibiting PC-PLC, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea disrupts cell signaling pathways and inhibits cell growth and proliferation. In addition, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of PC-PLC and to disrupt cell signaling pathways. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to induce apoptosis in cancer cells and to have neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its ability to inhibit the activity of PC-PLC, which is involved in various cellular processes. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-cancer properties and to improve insulin sensitivity. However, one limitation of using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its potential toxicity, particularly at high concentrations. Careful dosage and concentration control are necessary when using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is its potential therapeutic effects in neurological diseases, such as Alzheimer's disease and Parkinson's disease. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models. Another area of research is the development of new N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives with improved efficacy and reduced toxicity. Finally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea and its potential applications in cancer therapy.
合成方法
The synthesis of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with tetrahydro-2-furanylmethylamine. The resulting product is then purified through recrystallization to obtain N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea as a white powder. This synthesis method has been used in various studies and has been found to be efficient and reliable.
科学研究应用
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been widely used in scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its ability to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that is involved in cell signaling and has been implicated in cancer progression.
In addition to its anti-cancer properties, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its potential therapeutic effects in other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. It has been shown to have neuroprotective effects and to improve insulin sensitivity in animal models.
属性
分子式 |
C12H15ClN2OS |
|---|---|
分子量 |
270.78 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H15ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,17) |
InChI 键 |
PMJMUMQTDVNRJP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2Cl |
规范 SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)
![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)
![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)

![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)